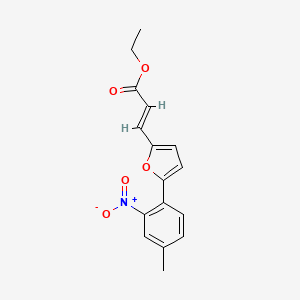

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate

Description

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate is a synthetic acrylate ester featuring a furan ring substituted at the 5-position with a 4-methyl-2-nitrophenyl group. The ethyl ester moiety is conjugated to the α,β-unsaturated carbonyl system, which is characteristic of acrylates. This compound is structurally significant due to the electron-withdrawing nitro group and electron-donating methyl group on the phenyl ring, which influence its electronic properties and reactivity. Such derivatives are typically synthesized via transition metal-catalyzed alkenylation or Knoevenagel condensation reactions, as observed in related furan-acrylate systems . Potential applications include use as intermediates in pharmaceuticals, agrochemicals, or materials science, though specific biological or industrial uses remain underexplored in the literature.

Properties

Molecular Formula |

C16H15NO5 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-12-5-8-15(22-12)13-7-4-11(2)10-14(13)17(19)20/h4-10H,3H2,1-2H3/b9-6+ |

InChI Key |

AIZKBRBSMFLJHN-RMKNXTFCSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Methyl-2-nitrobenzaldehyde with Ethyl Nitroacetate

A foundational approach involves the condensation of 4-methyl-2-nitrobenzaldehyde with ethyl nitroacetate to form intermediates such as ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-nitroacrylate. Adapted from methods for analogous furan derivatives, this reaction proceeds via a piperidine-catalyzed Knoevenagel condensation in acetic anhydride at 140°C for 2–3 hours. The nitroacrylate intermediate is subsequently reduced using sodium borohydride in isopropanol, yielding the saturated nitroester. Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Piperidine | |

| Solvent | Acetic anhydride | |

| Temperature | 140°C | |

| Reduction Agent | NaBH₄ in isopropanol | |

| Yield (Intermediate) | 38–53% |

This method is limited by competing side reactions during reduction, necessitating chromatographic purification (cyclohexane/dichloromethane).

Microwave-Assisted Furfural Cyclization

Microwave irradiation significantly accelerates furan formation. For example, 5-substituted furfurals are synthesized by reacting 4-methyl-2-nitrobenzaldehyde with thiourea under microwave conditions (600 W, 3–5 minutes). This method avoids prolonged heating, reducing decomposition risks:

Subsequent esterification with ethyl acrylate via Horner-Wadsworth-Emmons (HWE) reaction introduces the α,β-unsaturated ester moiety.

Horner-Wadsworth-Emmons Reaction for Acrylate Installation

The HWE reaction, utilizing triethylphosphonoacetate and DBU in deep eutectic solvents (DES), achieves high stereoselectivity (E/Z > 99:1) for α,β-unsaturated esters. Applied to 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde, this method proceeds at room temperature in 4 hours:

| Parameter | Value/Description | Source |

|---|---|---|

| Base | 1,8-Diazabicycloundec-7-ene (DBU) | |

| Solvent | Choline chloride/urea DES | |

| Temperature | Room temperature | |

| Yield | 68–99% |

DES enhances reaction sustainability by enabling solvent reuse without yield loss.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (9:1 to 3:2). For example, Ethyl 3-(furan-2-yl)acrylate derivatives are isolated in >95% purity after column chromatography.

Spectroscopic Validation

-

¹H NMR : Key signals include the furan protons (δ 6.19–7.36 ppm), acrylate vinyl protons (δ 6.59–7.70 ppm), and ethyl group (δ 1.32–4.24 ppm).

-

IR : Stretching vibrations for C=O (1681–1691 cm⁻¹) and NO₂ (1342–1501 cm⁻¹).

Comparative Analysis of Methodologies

| Method | Yield | Time | Stereoselectivity | Sustainability |

|---|---|---|---|---|

| Condensation | 38–53% | 2–5 h | Moderate | Low |

| Microwave | 60–82% | 3–5 min | High | Moderate |

| HWE in DES | 68–99% | 4 h | >99% E | High |

The HWE-DES method outperforms others in yield and selectivity, though microwave synthesis offers rapid furan formation.

Challenges and Optimization Strategies

-

Nitro Group Stability : The electron-withdrawing nitro group necessitates mild reaction conditions to prevent reduction or decomposition.

-

Regioselectivity : Microwave irradiation improves regiocontrol during furan cyclization.

-

Solvent Systems : DES reduces reliance on volatile organic solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate has been investigated for its potential biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group enhances its ability to induce apoptosis in tumor cells by generating reactive oxygen species (ROS) that disrupt cellular homeostasis.

Antimicrobial Properties

Research has shown that related compounds possess antimicrobial activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The furan ring's structural characteristics contribute to this activity by interacting with bacterial membranes .

The compound's unique structure allows it to interact with biological macromolecules, potentially affecting their function. Studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory processes, indicating possible applications in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer properties of similar furan derivatives. Compounds with structural similarities to this compound showed mean growth inhibition values of around 15.72 μM against human tumor cells, suggesting promising therapeutic potential .

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that furan derivatives could inhibit bacterial growth effectively. The compound exhibited significant inhibition zones in antimicrobial assays, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Efficiency : The target compound’s synthesis likely faces challenges in regioselectivity and yield due to competing alkenylation at C3 vs. C5 positions of the furan ring, as seen in related systems (e.g., 3g vs. C5-alkenylated byproduct in ) .

- Catalytic Systems : Biogenic carbonates () and transition metals () offer sustainable pathways for acrylate derivatives, though nitro-substituted systems may require harsher conditions or specialized catalysts.

Biological Activity

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Nitrophenyl Group : A phenyl ring substituted with a nitro group, enhancing the compound's reactivity.

- Acrylic Moiety : A double bond conjugated with a carboxylic acid derivative, contributing to its biological activity.

The molecular formula is , and it has been assigned the CAS number 6155388 .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Furan Ring : Using the Paal-Knorr synthesis method.

- Aldol Condensation : The furan derivative undergoes aldol condensation with ethyl acrylate under basic conditions to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also show significant antibiofilm activity, which is crucial in treating infections resistant to conventional antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer potential. It has shown promise in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported its effectiveness against ovarian cancer cells, highlighting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds derived from this structure have been identified as inhibitors of key enzymes involved in bacterial DNA replication, such as DNA gyrase and dihydrofolate reductase (DHFR) .

- Reactive Oxygen Species (ROS) : The presence of nitro groups can lead to increased ROS production, contributing to cytotoxic effects against cancer cells.

Case Studies and Research Findings

Q & A

Q. What are the most efficient synthetic routes for Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate?

The compound can be synthesized via Wittig or Wittig-Horner reactions, leveraging phosphonium ylides or phosphonate esters to form the acrylate moiety. For example, analogous furan-acrylate derivatives have been prepared using ethyl 2-(diethoxyphosphoryl)acetate under controlled conditions, achieving yields up to 90% with high E-selectivity. Reaction parameters such as solvent polarity, temperature (e.g., reflux in acetone), and catalyst choice critically influence diastereoselectivity .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy confirm functional groups and regiochemistry. For unambiguous structural determination, X-ray crystallography using programs like SHELXL is recommended. SHELX suites enable refinement of crystallographic data, even for complex nitroaromatic systems, ensuring accurate bond-length and angle measurements .

Q. How can preliminary biological activity screening be conducted for this compound?

High-throughput screening (HTS) assays against disease-relevant targets (e.g., kinases, GPCRs) can identify bioactivity. Molecular docking studies using software like AutoDock or Schrödinger Suite predict binding affinities to proteins, guided by the compound’s nitro and acrylate groups, which may interact with hydrophobic or electrophilic pockets .

Q. What are the key functional groups influencing reactivity and stability?

The nitro group (-NO₂) enhances electrophilicity, while the furan ring contributes π-π stacking potential. The acrylate ester improves solubility in organic solvents but may hydrolyze under acidic/basic conditions. Stability studies under varying pH and temperature are essential for handling recommendations .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for targeted applications?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating thermodynamic properties like atomization energies and ionization potentials. Basis sets (e.g., 6-31G*) model electron density around the nitro and acrylate groups, aiding in predicting redox behavior or charge-transfer interactions .

Q. What strategies resolve contradictions in reported biological activity data?

Comparative studies using isogenic cell lines or enzyme isoforms can isolate target-specific effects. Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Structural analogs with modified nitro or methyl groups help delineate structure-activity relationships (SAR) .

Q. How can synthetic yields and diastereoselectivity be improved for scale-up?

Optimize Wittig reactions using microwave-assisted synthesis to reduce reaction times and enhance E/Z ratios. Solvent screening (e.g., DMF vs. THF) and additive effects (e.g., LiCl) can stabilize transition states. Process analytical technology (PAT) monitors intermediates in real-time .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

Nitro group disorder and twinning are common in aromatic systems. Data collection at low temperatures (100 K) reduces thermal motion artifacts. SHELXD’s dual-space methods resolve phase problems, while OLEX2 integrates refinement and visualization for error correction .

Q. How do solvent effects and substituents influence reaction mechanisms in derivative synthesis?

Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in SNAr reactions involving the nitro group. Electron-withdrawing substituents on the phenyl ring accelerate nucleophilic attacks, as shown in analogous trifluoromethylphenyl-furan systems .

Q. Can green chemistry principles be applied to synthesize this compound sustainably?

One-pot methodologies minimize waste, as demonstrated in fluoride-promoted Wittig reactions of furfural derivatives. Biocatalytic routes using lipases or esterases for acrylate formation are under exploration, though yields currently lag behind traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.